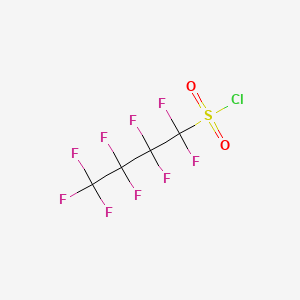

Nonafluoro-1-butanesulfonyl chloride

概要

説明

Nonafluoro-1-butanesulfonyl chloride is a chemical compound with the molecular formula C4ClF9O2S . It is a raw chemical that can be used as a reagent for organic synthesis or fluorescent labelling of nucleophilic reagents .

Synthesis Analysis

This compound is used for fluoro-tagging of nucleophiles . It can be synthesized using potassium nonafluorobutane-sulfonate as the starting material .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4ClF9O2S .Chemical Reactions Analysis

This compound is used as a reagent for fluoro-tagging of nucleophiles . It can react with alcohols, including phenols, to yield nonafluorobutanesulfonate esters (nonaflates). Nonaflates can be used as electrophiles in several palladium-catalyzed cross coupling reactions and in Buchwald-Hartwig amination .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 109.6±40.0 °C at 760 mmHg, and a vapour pressure of 28.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.4±3.0 kJ/mol and a flash point of 20.1±27.3 °C .科学的研究の応用

Ionic Liquid Properties

- Synthesis of Ionic Liquids : Nonafluoro-1-butanesulfonyl chloride is used in synthesizing ionic liquids like N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts. These ionic liquids display properties such as low melting points and high electrochemical windows, making them suitable for applications like solid electrolytes (Forsyth et al., 2006).

Electrochemical Applications

- Gel Polymer Electrolytes for Lithium-Ion Batteries : Research has demonstrated the use of lithium nonafluoro-1-butanesulfonate in the preparation of gel polymer electrolytes. These are incorporated in polyvinylidenefluoride-co-hexafluoropropylene matrices for lithium-ion batteries, showing high ionic conductivity and electrochemical stability (Karuppasamy et al., 2017).

Polymer Science

- Modification of Nafion Membranes : The potassium nonafluoro-1-butanesulfonate variant is used to modify Nafion membranes for all-vanadium redox flow batteries. This modification enhances the ion selectivity and proton conductivity of the membranes, improving the overall efficiency of the batteries (Teng et al., 2015).

Material Science

- Polymeric Ionic Liquid Thin Films : Nonafluoro-1-butanesulfonate anion-based polymeric ionic liquids have been investigated for their capacitive behavior. These materials exhibit high thermal stability and capacitive properties suitable for applications in electronic devices (Patané et al., 2017).

Environmental Applications

- Hydrophobicity in Materials : Poly(ionic liquid)s based on nonafluoro-1-butanesulfonate anions have been explored for their hydrorepellent properties. These materials demonstrate remarkable hydrophobic properties, which can be useful in various environmental applications (Cardiano et al., 2008).

Safety and Hazards

Nonafluoro-1-butanesulfonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should not be inhaled, swallowed, or come into contact with skin and eyes .

作用機序

Target of Action

Nonafluoro-1-butanesulfonyl chloride, also known as Perfluoro-1-butanesulfonyl chloride, is primarily used as a reagent for organic synthesis . It is particularly useful for the fluoro-tagging of nucleophiles , which are chemical species that donate an electron pair to an electrophile to form a chemical bond in a reaction.

Mode of Action

The compound interacts with its targets, the nucleophiles, by forming a bond through a process known as sulfonylation . In this process, the nucleophile attacks the sulfur atom of the sulfonyl chloride group in this compound, leading to the displacement of the chloride ion and the formation of a new bond .

Biochemical Pathways

The compound’s ability to tag nucleophiles with a fluorine atom can potentially influence a variety of biochemical reactions, as fluorine is highly electronegative and can significantly alter the properties of the tagged molecule .

Pharmacokinetics

Given its reactivity and the fact that it is primarily used as a laboratory reagent, it is likely that the compound is rapidly metabolized and excreted following exposure .

Result of Action

The primary result of this compound’s action is the tagging of nucleophiles with a fluorine atom . This can significantly alter the properties of the tagged molecule, potentially influencing its reactivity, stability, and interactions with other molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to moisture , which can lead to hydrolysis and the loss of its reactivity . Therefore, it is typically handled and stored under dry conditions to preserve its reactivity . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in the environment, particularly other nucleophiles .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCLLARAUQTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF9O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315129 | |

| Record name | Perfluoro-1-butanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2991-84-6 | |

| Record name | 2991-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoro-1-butanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

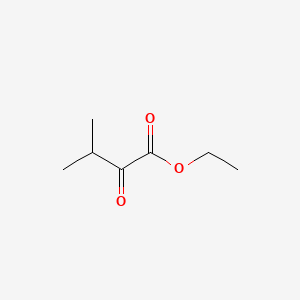

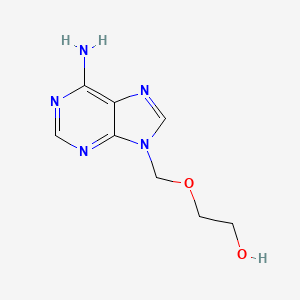

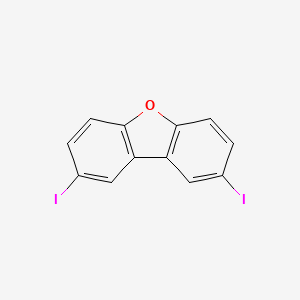

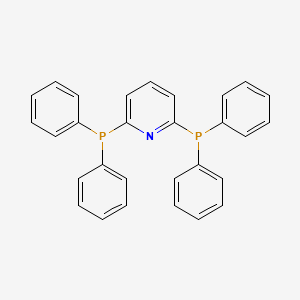

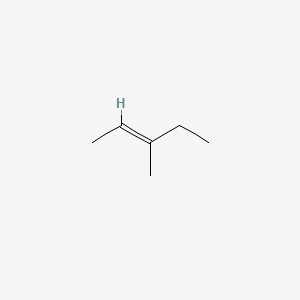

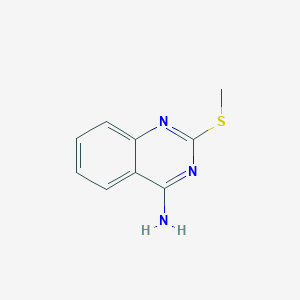

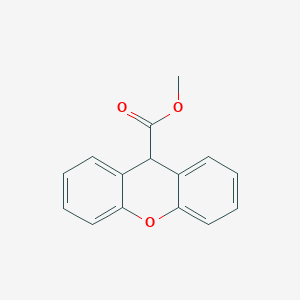

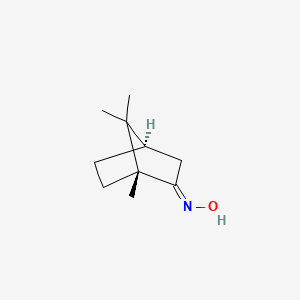

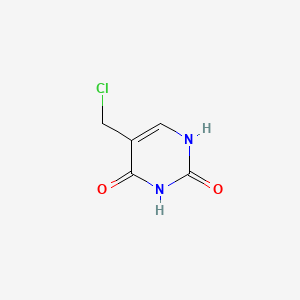

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。